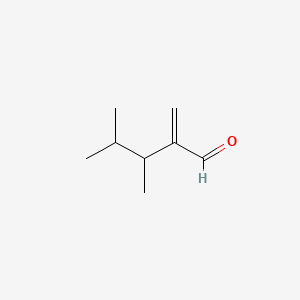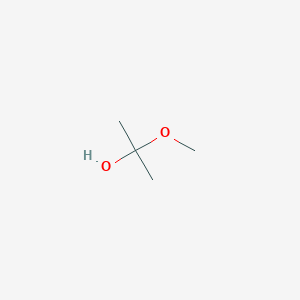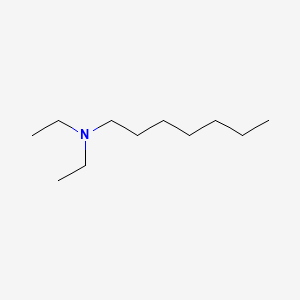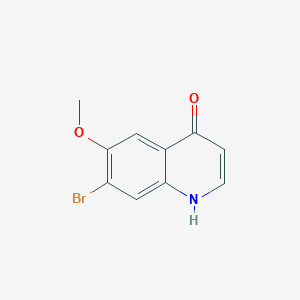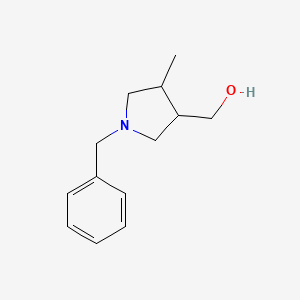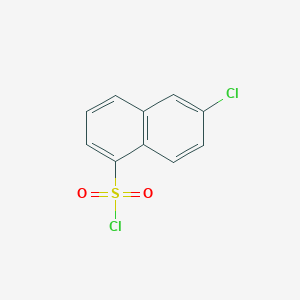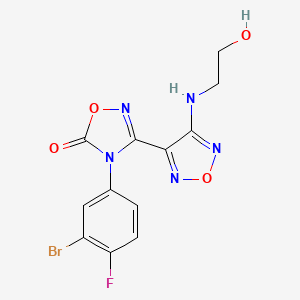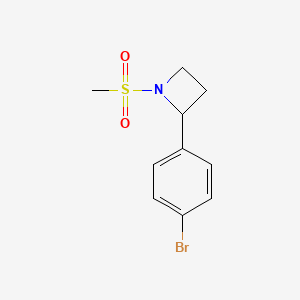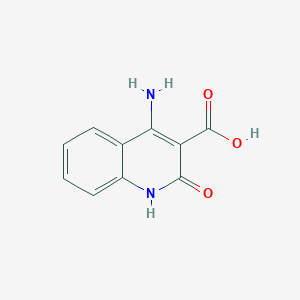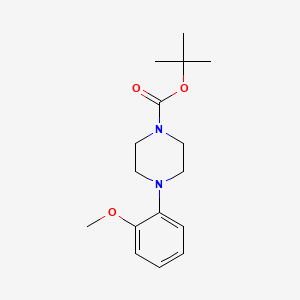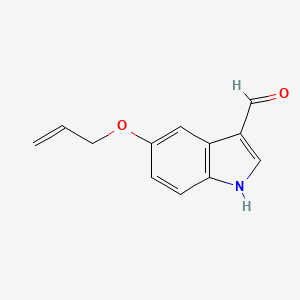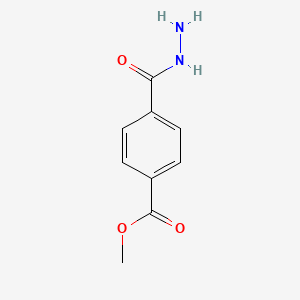
Methyl 4-(hydrazinecarbonyl)benzoate
Overview
Description
Methyl 4-(hydrazinecarbonyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and contains a hydrazinecarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(hydrazinecarbonyl)benzoate can be synthesized through the reaction of methyl 4-formylbenzoate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{Methyl 4-formylbenzoate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-(hydrazinecarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(hydrazinecarbonyl)benzoate involves its interaction with biological molecules. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.
Methyl 4-(nitrocarbonyl)benzoate: Contains a nitro group instead of a hydrazinecarbonyl group.
Methyl 4-(methoxycarbonyl)benzoate: Contains a methoxy group instead of a hydrazinecarbonyl group.
Uniqueness: Methyl 4-(hydrazinecarbonyl)benzoate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 4-(hydrazinecarbonyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
HGVBEQHEDXPHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN |
solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
